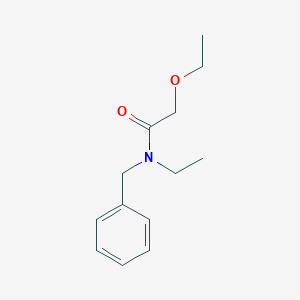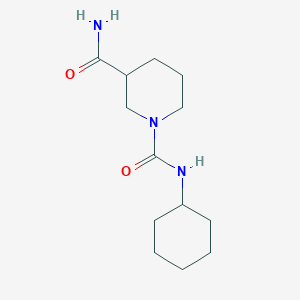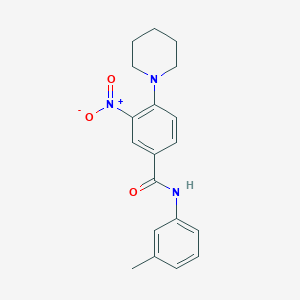![molecular formula C11H14BrNO2S2 B4087175 N-bicyclo[2.2.1]hept-2-yl-5-bromo-2-thiophenesulfonamide](/img/structure/B4087175.png)
N-bicyclo[2.2.1]hept-2-yl-5-bromo-2-thiophenesulfonamide
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-5-bromo-2-thiophenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to have several interesting properties that make it a valuable tool for researchers.
Mechanism of Action
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-5-bromo-2-thiophenesulfonamide involves the inhibition of certain ion channels. This compound has been found to bind to the channel pore and block ion flow, leading to a decrease in channel activity.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-5-bromo-2-thiophenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain ion channels, leading to a decrease in cellular excitability. This compound has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-bicyclo[2.2.1]hept-2-yl-5-bromo-2-thiophenesulfonamide in lab experiments is its potent inhibitory effect on ion channels. This makes it a valuable tool for researchers studying these channels. However, one limitation of using this compound is its potential toxicity. Careful handling and dosing is required to avoid any adverse effects.
Future Directions
There are several future directions for research involving N-bicyclo[2.2.1]hept-2-yl-5-bromo-2-thiophenesulfonamide. One area of interest is the development of more potent and selective inhibitors of ion channels. Another area of research is the investigation of the anti-inflammatory properties of this compound, and its potential use as a therapeutic agent for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-bicyclo[2.2.1]hept-2-yl-5-bromo-2-thiophenesulfonamide and its effects on cellular excitability.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-5-bromo-2-thiophenesulfonamide has been used in a wide range of scientific research applications. One of the most common uses of this compound is in the study of ion channels. It has been found to have a potent inhibitory effect on certain ion channels, making it a valuable tool for researchers studying these channels.
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-5-bromothiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S2/c12-10-3-4-11(16-10)17(14,15)13-9-6-7-1-2-8(9)5-7/h3-4,7-9,13H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRWRPOKQUDAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NS(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bicyclo[2.2.1]hept-2-yl-5-bromo-2-thiophenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-chloro-6-fluorophenyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4087098.png)
![7-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4087102.png)
![4-(6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4087104.png)
![8-bromo-6-fluoro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4087113.png)
![2-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4087117.png)
![ethyl 7-[2-(allyloxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4087118.png)
![2-amino-4-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4087122.png)

![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]tetrahydro-2-furancarboxamide](/img/structure/B4087156.png)
![6,6-dimethyl-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-3-(3-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4087174.png)
![methyl 2-[1-(4-ethoxy-3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4087181.png)

![2-ethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B4087195.png)
